Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate
Description
Systematic Nomenclature and Structural Identification
The compound’s systematic name, sodium 5-[[9,10-dihydro-9,10-dioxo-4-[(3,3,5-trimethylcyclohexyl)amino]-1-anthryl]amino]-2-ethoxybenzenesulphonate , adheres to IUPAC conventions by specifying substituent positions and functional groups. Key structural components include:
- A 9,10-anthraquinone core with a ketone group at positions 9 and 10.
- A sulfonate group (-SO₃⁻Na⁺) at position 5 of the benzenesulfonate ring.
- An ethoxy group (-OCH₂CH₃) at position 2 of the same benzene ring.
- A 3,3,5-trimethylcyclohexylamino substituent at position 4 of the anthraquinone moiety.
The molecular formula, C₃₁H₃₃N₂NaO₆S , corresponds to a molecular weight of 584.66 g/mol . The planar anthraquinone system facilitates π-π interactions, while the sulfonate group enhances water solubility. The trimethylcyclohexyl group introduces steric bulk, potentially influencing binding interactions in industrial or catalytic applications.
Table 1: Structural Summary
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃N₂NaO₆S |
| Molecular Weight | 584.66 g/mol |
| Anthraquinone Substituents | 4-(3,3,5-trimethylcyclohexyl)amino |
| Benzenesulfonate Substituents | 5-amino, 2-ethoxy, sulfonate |
Historical Development of Anthraquinone Sulfonate Derivatives
Anthraquinone sulfonates emerged as critical intermediates following Carl Graebe and Carl Liebermann’s 1868 synthesis of alizarin, a landmark in synthetic dye chemistry. Early sulfonation methods relied on oleum (fuming sulfuric acid) as both solvent and reagent, often with mercury catalysts to direct substitution patterns. For example, sodium 2-anthraquinonesulfonate (AMS) , developed in the mid-20th century, became a catalyst in alkaline pulping due to its redox-active quinone system.
The subject compound represents an advancement in this lineage, incorporating a 3,3,5-trimethylcyclohexyl group to modulate electronic and steric properties. Modern synthesis routes, such as sulfonation in liquid sulfur dioxide , enable precise control over reaction conditions, reducing byproducts and improving yields. These innovations reflect efforts to tailor anthraquinone derivatives for specialized applications, including dyes, catalysts, and molecular recognition systems.
Positional Isomerism in Anthraquinone Sulfonates
Positional isomerism profoundly impacts the physicochemical properties of anthraquinone sulfonates. Key factors include:
- Sulfonate Group Placement : In anthraquinone-2-sulfonate (AQ2) , the sulfonate group at position 2 allows for antiparallel stacking in layered double hydroxides (LDHs), whereas anthraquinone-1,5-disulfonate (AQ15) adopts a tilted orientation due to steric constraints.
- Amino Substituent Effects : The 3,3,5-trimethylcyclohexylamino group at position 4 in the subject compound introduces steric hindrance, potentially limiting π-orbital overlap compared to smaller substituents.
- Intercalation Preferences : Studies show Zn/Al-LDHs preferentially intercalate AQ2 over AQ15 or AQ26 due to differences in electron density and molecular geometry.
Table 2: Isomer Comparison
| Isomer | Sulfonate Position | Key Interactions |
|---|---|---|
| AQ2 | 2 | Antiparallel stacking |
| AQ15 | 1,5 | Tilted orientation |
| Subject Compound | 5 (sulfonate), 4 (amino) | Steric modulation |
Sulfonation conditions also influence isomer distribution. For instance, mercury catalysts favor α-sulfonation (positions 1, 4, 5, 8), while β-sulfonation (positions 2, 3, 6, 7) dominates in mercury-free systems. The subject compound’s 5-sulfonate and 4-amino groups suggest a synthesis pathway optimized for β-substitution, leveraging steric effects to direct reactivity.
Properties
CAS No. |
79135-79-8 |
|---|---|
Molecular Formula |
C31H33N2NaO6S |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
sodium;5-[[9,10-dioxo-4-[(3,3,5-trimethylcyclohexyl)amino]anthracen-1-yl]amino]-2-ethoxybenzenesulfonate |
InChI |
InChI=1S/C31H34N2O6S.Na/c1-5-39-25-13-10-19(15-26(25)40(36,37)38)32-23-11-12-24(33-20-14-18(2)16-31(3,4)17-20)28-27(23)29(34)21-8-6-7-9-22(21)30(28)35;/h6-13,15,18,20,32-33H,5,14,16-17H2,1-4H3,(H,36,37,38);/q;+1/p-1 |
InChI Key |
ILMFZRGAFXBIQD-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)NC4CC(CC(C4)(C)C)C)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-((3,3,5-trimethylcyclohexyl)amino)-9,10-anthraquinone Intermediate
-
- Starting from 4-chloro-9,10-anthraquinone or 4-nitroanthraquinone
- Reaction with 3,3,5-trimethylcyclohexylamine under reflux in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide)
- Use of base such as potassium carbonate to facilitate nucleophilic substitution
Reaction Mechanism:
Nucleophilic aromatic substitution where the amine displaces the chloro or nitro group at the 4-position of anthraquinone.Purification:
Crystallization or column chromatography to isolate the aminoanthraquinone intermediate.
Preparation of 2-ethoxybenzenesulphonate Derivative
-
- Sulfonation of 2-ethoxybenezene using chlorosulfonic acid or sulfur trioxide complexes
- Controlled temperature (0–50 °C) to avoid over-sulfonation
- Neutralization with sodium hydroxide to form the sodium sulfonate salt
Notes:
The ethoxy group directs sulfonation to the 5-position relative to the amino group in the final coupling step.
Coupling Reaction to Form the Target Compound
Method 1: Direct Amination
- React the aminoanthraquinone intermediate with 2-ethoxybenzenesulphonate under acidic or neutral conditions to form the amino linkage.
- Use of coupling agents such as carbodiimides or phosphonium salts may be employed to facilitate amide or amine bond formation if applicable.
Method 2: Diazotization and Azo Coupling
- Diazotize the amino group on the anthraquinone derivative using sodium nitrite and hydrochloric acid at 0–5 °C.
- Couple with 2-ethoxybenzenesulphonate under alkaline conditions to form the azo linkage, followed by reduction to the amino linkage if necessary.
Final Purification and Salt Formation
- The crude product is purified by recrystallization from aqueous ethanol or by preparative chromatography.
- The sodium salt form is obtained by treatment with sodium hydroxide solution, ensuring complete neutralization of sulfonic acid groups.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amination of anthraquinone | 3,3,5-trimethylcyclohexylamine, K2CO3, DMF | 80–120 | 6–12 | 70–85 | Nucleophilic aromatic substitution |
| Sulfonation of ethoxybenzene | Chlorosulfonic acid, NaOH | 0–50 | 2–4 | 75–90 | Controlled sulfonation |
| Coupling reaction | Aminoanthraquinone + sulfonate derivative | 25–80 | 4–8 | 60–80 | Direct amination or azo coupling |
| Salt formation and purification | NaOH, recrystallization | Ambient | 1–3 | 90+ | Sodium salt isolation |
Research Findings and Notes
- The selectivity of amination at the 4-position of anthraquinone is critical and depends on the leaving group and reaction conditions. Using 4-chloroanthraquinone provides better yields than nitro derivatives due to easier displacement.
- The sulfonation step requires careful temperature control to avoid polysulfonation or degradation of the ethoxy group.
- Coupling via direct amination is preferred for stability, but azo coupling followed by reduction can be used for structural modifications.
- The sodium salt form enhances water solubility and is preferred for applications requiring aqueous media.
- Purification by recrystallization is effective due to the compound’s crystalline nature and ionic character.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dihydro-dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can modify the ethoxybenzene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Modified ethoxybenzene derivatives.
Scientific Research Applications
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of cellular processes and as a staining agent.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The mechanism involves:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with DNA: Intercalation into DNA strands, affecting replication and transcription processes.
Signal Transduction: Modulation of signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Findings :
- The dodecyl chain in Sodium 5-amino-2-dodecylbenzenesulphonate enhances hydrophobicity, making it suitable for surfactant applications, whereas the ethoxy group in the target compound balances solubility and steric effects .
- The nitro group in Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate introduces reactivity for further reduction or substitution, contrasting with the electron-rich anthraquinone system in the target compound .
Anthraquinone-Based Sodium Sulphonates ( and )
Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate
- Structure: Features a naphthylsulphonylamino substituent on the cyclohexyl group.
- Properties : The naphthyl group enhances π-π stacking and UV absorption, suggesting use in high-performance dyes or photostable materials. Its bulkiness may reduce solubility compared to the target compound’s trimethylcyclohexyl group .
Trisodium 5-amino-8-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracenedisulphonate
- Structure : Contains a triazine ring and disulphonates (molar mass: 783.43735 g/mol) .
- Properties : The triazine group enables covalent bonding to cellulose in reactive dyes, a feature absent in the target compound. Higher sulfonation increases water solubility, advantageous for textile applications .
Research Findings and Functional Implications
Solubility and Stability
- The ethoxy group in the target compound improves aqueous solubility compared to purely hydrophobic analogs (e.g., dodecyl derivatives) .
- Anthraquinone derivatives with bulky substituents (e.g., trimethylcyclohexyl or naphthylsulphonyl) exhibit enhanced thermal stability due to steric hindrance, reducing aggregation in solution .
Biological Activity
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate (CAS No. 79135-79-8) is a complex organic compound with notable biological activity. This compound is characterized by its unique structure, which includes an anthracene derivative and a sulfonate group, contributing to its potential applications in various fields, particularly in pharmaceuticals and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C31H33N2NaO6S |
| Molecular Weight | 584.658 g/mol |
| CAS Registry Number | 79135-79-8 |
| EINECS Number | 279-079-0 |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the anthracene moiety allows for intercalation into DNA structures, potentially disrupting replication and transcription processes. Additionally, the sulfonate group enhances solubility and bioavailability in aqueous environments, facilitating cellular uptake.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .
- Antimicrobial Properties : The compound has been tested for its antimicrobial efficacy against several bacterial strains. It shows significant inhibitory effects on Gram-positive bacteria due to its ability to disrupt bacterial cell membranes .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In vitro studies on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
- Case Study 2 : A study investigating the antimicrobial properties noted that this compound effectively inhibited Staphylococcus aureus growth at concentrations as low as 50 µg/mL .
Q & A
Q. What are the recommended methods for synthesizing and purifying Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate?
Methodological Answer:
- Synthesis Protocol : React anthraquinone derivatives (e.g., 9,10-dihydro-9,10-dioxoanthracene) with substituted anilines (e.g., 3,3,5-trimethylcyclohexylamine) under reflux in a polar aprotic solvent (e.g., DMF or ethanol) for 4–6 hours. Use a molar ratio of 1:1.2 (anthraquinone:amine) to ensure complete substitution .
- Purification : Post-reaction, evaporate solvents under reduced pressure. Recrystallize the crude product using ethanol/water (3:1 v/v) to isolate the sulfonate salt. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?
Methodological Answer:
- NMR Analysis : Use - and -NMR in DMSO-d6 to identify substituents on the anthraquinone core. For example, the ethoxy group’s methylene protons appear as a triplet at δ 1.3–1.5 ppm, while aromatic protons resonate between δ 6.8–8.5 ppm .
- Mass Spectrometry : Employ ESI-MS in negative ion mode to detect the molecular ion peak [M–Na]⁻ at m/z corresponding to the molecular formula (calculated ) .
- FTIR : Confirm sulfonate (-SO) stretching vibrations at 1040–1120 cm⁻¹ and anthraquinone carbonyl (C=O) peaks at 1660–1680 cm⁻¹ .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in stability data under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC-UV. Use Arrhenius kinetics to extrapolate shelf-life .
- Contradiction Resolution : If conflicting data arise (e.g., instability at pH 2 in one study vs. stability in another), verify buffer composition (e.g., ionic strength, counterions) and light exposure, which may influence anthraquinone redox behavior .
Q. How can researchers investigate the compound’s interactions with biological macromolecules (e.g., proteins or DNA)?
Methodological Answer:
- Fluorescence Quenching : Titrate the compound into solutions of bovine serum albumin (BSA) or DNA. Monitor fluorescence emission at 450 nm (excitation at 340 nm) to calculate binding constants (e.g., Stern-Volmer plots) .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the anthraquinone core and target proteins (e.g., topoisomerases). Validate with mutagenesis studies on key binding residues .
Q. What solvent systems are optimal for studying its solubility and aggregation behavior?
Methodological Answer:
- Solubility Screening : Test solvents like DMSO, methanol, and aqueous buffers (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation at concentrations >1 mM.
- SPE Optimization : For aqueous samples, use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2 mL methanol:2-propanol (1:1) to recover >90% of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
